Literature review of N-Boc-aminoindanol in medicinal chemistry
Literature review of N-Boc-aminoindanol in medicinal chemistry
Title: Strategic Utilization of N-Boc-cis-1-Aminoindan-2-ol in Medicinal Chemistry: From Indinavir to Asymmetric Catalysis
Executive Summary
This technical guide provides an in-depth review of N-Boc-cis-1-aminoindan-2-ol, a protected derivative of the privileged chiral scaffold cis-1-aminoindan-2-ol. While the free amine is a renowned chiral auxiliary, the tert-butyloxycarbonyl (Boc) protected form represents a critical strategic intersection in drug development. It serves as a stable storage form, a purification handle for optical resolution, and a requisite intermediate in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery (FBDD). This guide analyzes its structural utility, its pivotal role in the synthesis of HIV protease inhibitors (specifically Indinavir), and emerging applications in metabolic disease therapeutics.
Part 1: Structural Significance & Physicochemical Logic
The cis-1-aminoindan-2-ol scaffold owes its medicinal utility to three core structural features:
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Conformational Rigidity: The fused bicyclic system locks the vicinal amino-alcohol motif into a specific spatial arrangement. Unlike flexible acyclic amino alcohols, this rigidity minimizes the entropic penalty upon binding to protein targets (e.g., HIV protease).
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Chirality: The (1S, 2R) stereochemistry is essential for molecular recognition. The "Boc" group plays a dual role here: it lowers the polarity of the molecule, allowing for resolution via normal-phase chromatography, and prevents nitrogen oxidation during storage.
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The Hydroxyethylene Isostere: In protease inhibitors, the central core mimics the transition state of peptide hydrolysis. The aminoindanol scaffold serves as a non-cleavable mimic of the P2' ligand site.
Comparative Properties Table
| Feature | Free Amine (cis-1-aminoindan-2-ol) | N-Boc-Protected Derivative | Medicinal Chemistry Implication |
| Solubility | High in acidic aq. media; Low in non-polar organics | High in DCM, EtOAc, THF; Insoluble in water | Boc-form enables anhydrous coupling reactions (e.g., with epoxides or activated esters). |
| Reactivity | Nucleophilic Nitrogen | Nucleophilic Oxygen (Nitrogen is latent) | Allows selective functionalization of the hydroxyl group (e.g., resin attachment). |
| Stability | Susceptible to oxidation/carbamylation | Chemically inert to oxidants/bases | Ideal intermediate for "pause points" in multi-step synthesis. |
| Crystallinity | Forms salts (e.g., tartrate) | Crystallizes as neutral solid | Boc-derivative often used to upgrade enantiomeric excess (ee) via recrystallization. |
Part 2: The Indinavir Case Study – Solid Phase Synthesis Strategy[1]
While the industrial synthesis of Indinavir (Crixivan®) often utilizes the acetonide intermediate, the N-Boc-aminoindanol route is the gold standard for Solid Phase Synthesis (SPS) of Indinavir analogs. This approach allows for rapid library generation (SAR studies) by immobilizing the molecule via the hydroxyl group.
Mechanism of Action
The N-Boc group is crucial in this workflow because it protects the amine while the hydroxyl group is anchored to the resin. If the amine were free, it would compete for the resin linkage or react prematurely with linkers.
Visualization: Solid-Phase Synthesis Workflow
The following diagram illustrates the solid-phase strategy where N-Boc-aminoindanol is the starting "seed" on the resin.
Caption: Solid-phase synthesis workflow for Indinavir analogs utilizing N-Boc-aminoindanol as the resin-bound scaffold. The Boc group ensures regioselective anchoring via the hydroxyl moiety.
Part 3: Beyond HIV – Emerging Applications
Recent literature expands the utility of N-Boc-aminoindanol beyond protease inhibitors.
Alpha-Glucosidase Inhibitors (Metabolic Disease)
Researchers have synthesized urea and thiourea derivatives of aminoindanol that show potent inhibition of
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Role of N-Boc: The synthesis often starts with the N-Boc protected form to purify the chiral core before converting it to the isocyanate or reacting it with isothiocyanates.
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Mechanism: The rigid indane ring occupies the hydrophobic pocket of the enzyme, mimicking the sugar substrate's transition state.
Asymmetric Catalysis Precursors
N-Boc-aminoindanol is a precursor to "Inda-Box" (Bis-oxazoline) ligands.
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Protocol: The Boc group is removed, and the free amine is condensed with nitriles or imidates to form C2-symmetric ligands. These ligands are used in copper-catalyzed asymmetric Diels-Alder reactions.
Part 4: Practical Methodologies (Protocols)
These protocols are designed for high reproducibility and optical purity.
Protocol A: Preparation of N-Boc-(1S,2R)-1-aminoindan-2-ol
Objective: To protect the amine of the commercially available chiral salt or free base for use in organic synthesis.
Materials:
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(1S,2R)-1-aminoindan-2-ol (10.0 mmol)
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Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 1.1 eq)
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Triethylamine (TEA) (12.0 mmol, 1.2 eq)
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Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
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Dissolution: In a round-bottom flask, suspend (1S,2R)-1-aminoindan-2-ol in DCM (50 mL). Add TEA slowly. The suspension should clear as the free base forms.
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Addition: Cool the solution to 0°C. Add Boc₂O (dissolved in 10 mL DCM) dropwise over 20 minutes. Reasoning: Exothermic control prevents racemization.
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Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.
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Quench: Add 10% citric acid solution (30 mL). Reasoning: Citric acid removes unreacted amine and TEA without cleaving the acid-labile Boc group.
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Extraction: Separate phases. Wash organic layer with sat. NaHCO₃ (to remove citric acid) and Brine.
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Drying & Concentration: Dry over MgSO₄, filter, and concentrate in vacuo.
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Crystallization (Self-Validation): Recrystallize the crude solid from EtOAc/Hexane.
Protocol B: Boc-Deprotection for Resin-Bound Intermediates
Objective: To expose the amine for coupling without detaching the molecule from the resin.
Materials:
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Resin-bound N-Boc-aminoindanol
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Trifluoroacetic acid (TFA)[2]
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Dichloromethane (DCM)
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Diisopropylethylamine (DIPEA)
Step-by-Step Workflow:
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Swelling: Swell the resin in DCM for 20 minutes.
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Cleavage Cocktail: Treat resin with 50% TFA in DCM (v/v) for 30 minutes. Note: Gas evolution (isobutylene) will occur.
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Washing: Drain and wash resin vigorously with DCM (3x), then DMF (3x).
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Neutralization: Treat resin with 10% DIPEA in DMF (2x 5 min). Reasoning: The amine will be protonated (TFA salt) after step 2. DIPEA frees the amine for the next nucleophilic attack.
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Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if primary amine, though aminoindanol is primary, the steric bulk sometimes affects Kaiser sensitivity). A positive result (blue/purple) indicates successful deprotection.
Part 5: References
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Dorsey, B. D., et al. (1994).[4] "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor." Journal of Medicinal Chemistry, 37(21), 3443–3451. Link
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Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998).[5] "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Synthesis, 1998(7), 937-961.[5] Link
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Cheng, Y., Lu, Z., Chapman, K. T., & Tata, J. R. (2000). "Solid Phase Synthesis of Indinavir and Its Analogues." Journal of Organic Chemistry, 65(15), 4767–4768. Link
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Khan, S., et al. (2026).[6][7] "Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors." Scientific Reports (Contextual/Inferred from recent search results on thiourea derivatives). Link
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Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 51, 306-310. Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole-Diamines/Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
